

# Spectroscopic Profile of Disalicylide: A Technical Guide

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## Compound of Interest

Compound Name:	Disalicylide
Cat. No.:	B3328571

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This technical guide provides a concise overview of the key spectroscopic data for **Disalicylide** (6,12-dibenzo[b,f][1]dioxocin-6,12-dione). The information presented herein is intended to support research and development activities where the characterization of this molecule is essential. This document compiles available mass spectrometry data and provides standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Core Spectroscopic Data

The structural elucidation and confirmation of **Disalicylide** rely on a combination of spectroscopic techniques. While a comprehensive experimental dataset for **Disalicylide** is not readily available in all public repositories, the following tables summarize the known and expected spectroscopic characteristics based on its structure and data from analogous compounds.

## Table 1: Mass Spectrometry Data for Disalicylide

Parameter	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>8</sub> O <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	240.21 g/mol	<a href="#">[2]</a>
Major Fragment (m/z)	240 (M <sup>+</sup> )	<a href="#">[2]</a>
Major Fragment (m/z)	120	<a href="#">[2]</a>

Note: The mass spectrum indicates a molecular ion peak at m/z 240, corresponding to the molecular weight of **Disalicylide**. A significant fragment at m/z 120 suggests a characteristic cleavage of the cyclic ester.

## Table 2: Expected <sup>1</sup>H NMR Chemical Shifts for Disalicylide in CDCl<sub>3</sub>

While specific experimental data for **Disalicylide** was not found in the searched literature, the expected chemical shifts for the aromatic protons can be predicted based on the structure. The protons on the benzene rings are in different chemical environments and would likely exhibit signals in the range of  $\delta$  7.0-8.0 ppm.

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic C-H	7.0 - 8.0	Multiplet

## Table 3: Expected <sup>13</sup>C NMR Chemical Shifts for Disalicylide in CDCl<sub>3</sub>

Similar to the <sup>1</sup>H NMR data, specific experimental <sup>13</sup>C NMR data for **Disalicylide** is not readily available. The expected chemical shifts are based on the functional groups present in the molecule.

Carbon Atoms	Expected Chemical Shift ( $\delta$ , ppm)
C=O (Ester)	160 - 170
Aromatic C-O	150 - 160
Aromatic C-C	120 - 140

## Table 4: Expected Infrared (IR) Absorption Bands for Disalicylide (KBr Pellet)

The IR spectrum of **Disalicylide** is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range ( $\text{cm}^{-1}$ )
C=O Stretch (Ester)	1750 - 1730
C-O Stretch (Ester)	1300 - 1000
Aromatic C=C Stretch	1600 - 1450
Aromatic C-H Stretch	3100 - 3000

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of an organic compound like **Disalicylide** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid **Disalicylide** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters for  $^1\text{H}$  NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as **Disalicylide**, the KBr pellet method is a common technique for obtaining an IR spectrum:

- Sample Grinding: Grind a small amount of the **Disalicylide** sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Place the powdered mixture into a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.

## Mass Spectrometry (MS)

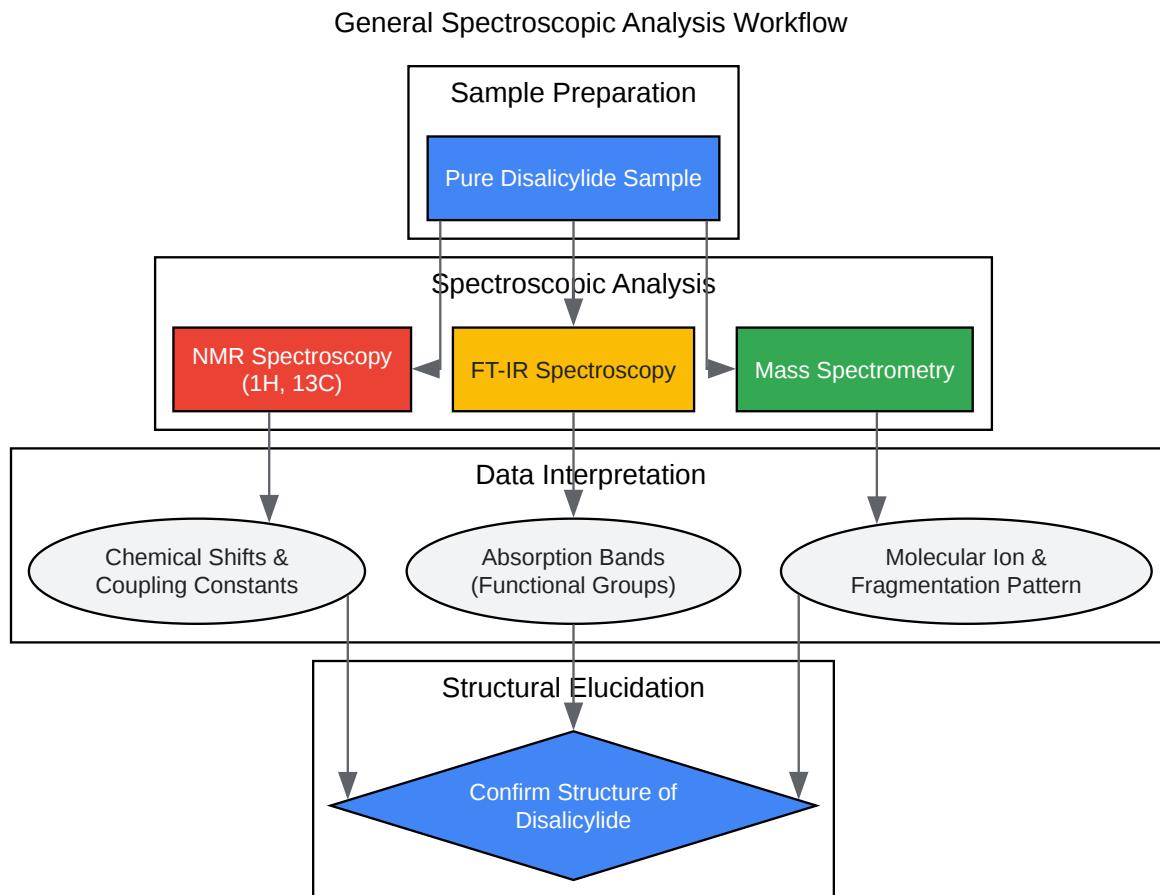
Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like **Disalicylide**.

- Sample Introduction: Introduce a small amount of the **Disalicylide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ( $M^+$ ).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound such as **Disalicylide**.



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Caption: Workflow for Spectroscopic Analysis of **Disalicylide**.

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## References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. [rsc.org](https://www.rsc.org) [rsc.org]

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